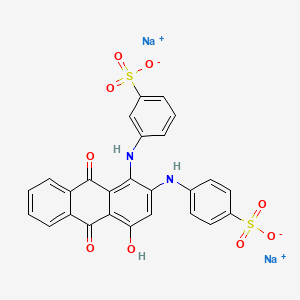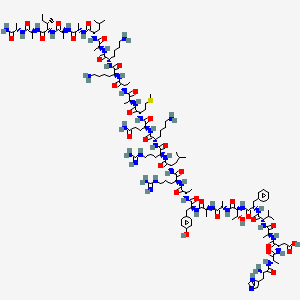
O-Desmethyl Diltiazem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Diltiazem involves the O-demethylation of Diltiazem. This reaction is typically catalyzed by the enzyme cytochrome P450 2D6 . The reaction conditions include the presence of the enzyme and appropriate cofactors under physiological conditions.
Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods involving demethylation agents under controlled laboratory conditions .
Analyse Des Réactions Chimiques
Types of Reactions: O-Desmethyl Diltiazem undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
O-Desmethyl Diltiazem has several applications in scientific research:
Mécanisme D'action
O-Desmethyl Diltiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of blood vessels, reducing blood pressure and alleviating angina . The primary molecular target is the L-type calcium channel, and the pathway involves the modulation of intracellular calcium levels .
Comparaison Avec Des Composés Similaires
Diltiazem: The parent compound, used widely in clinical settings.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
N-Desmethyl Diltiazem: A metabolite formed through N-demethylation.
Uniqueness: O-Desmethyl Diltiazem is unique due to its specific formation pathway and its role in the pharmacokinetics of Diltiazem. It provides insights into the metabolic processes and helps in understanding the overall efficacy and safety profile of Diltiazem .
Propriétés
Formule moléculaire |
C21H25ClN2O4S |
|---|---|
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
[5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H |
Clé InChI |
ZNPGBHQQNJBDCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)
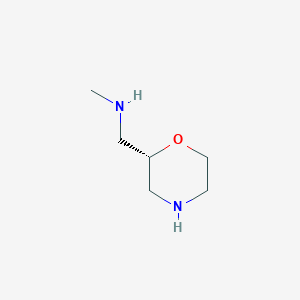
![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
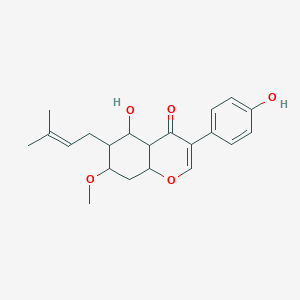
![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)
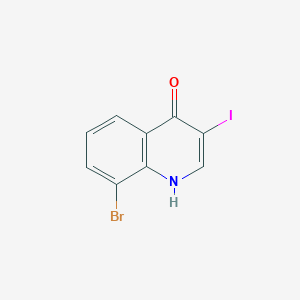


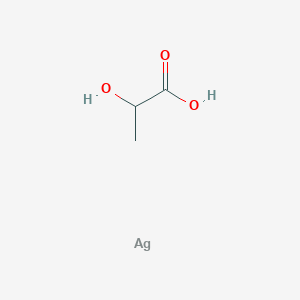
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
